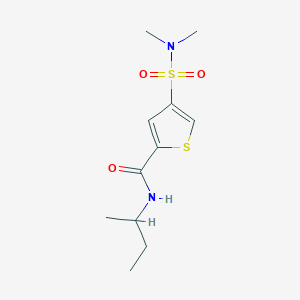![molecular formula C19H28N4OS B5569146 1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5569146.png)
1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane” is a complex organic molecule that contains a pyrazole ring and a diazepane ring. Pyrazole is a heterocyclic compound characterized by a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . Diazepane is a seven-membered saturated ring with two nitrogen atoms. The compound also contains an isobutyl group and a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1,3-Dipolar Cycloaddition Reactions : This compound is used in the synthesis of various heterocyclic compounds, particularly through 1,3-dipolar cycloaddition reactions. These reactions are essential for constructing complex molecular architectures in organic chemistry. For example, the research by Ong and Chien (1996) in "Organometallics" demonstrated the use of similar structures in cycloaddition reactions to yield spiro[4.5]decane systems, highlighting the synthetic utility of such compounds (Ong & Chien, 1996).
Synthesis of Spiro-1-Pyrazolines : Lévai's (2002) study in "Organic Preparations and Procedures International" explored the synthesis of spiro-1-pyrazolines, which are important nitrogen-containing five-membered heterocycles. These compounds are useful in drug research for their biological activities, and their synthesis often involves cycloaddition of diazoalkanes to carbon-carbon double bonds (Lévai, 2002).
Biological Activities and Pharmacological Applications
Agonist and Inverse Agonist Activities : The compound's structure is closely related to thienylpyrazoloquinolines, which have been studied for their affinity to benzodiazepine receptors. For instance, research by Takada et al. (1988) in "Journal of Medicinal Chemistry" found that certain thienylpyrazoloquinolines showed significant agonist and inverse agonist activities, indicating potential pharmacological applications (Takada et al., 1988).
Synthesis of Benzodiazepine Receptor Ligands : Costanzo et al. (2002) reported in "Journal of Medicinal Chemistry" the synthesis of 8-chloropyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide 3-ester compounds, related to the queried chemical structure. These compounds, particularly the 3-(2-thienylmethoxycarbonyl) derivative, showed anxiolytic-like activity in rodents, again highlighting the potential for developing new pharmacological agents (Costanzo et al., 2002).
Propriétés
IUPAC Name |
[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4OS/c1-15(2)12-16-13-18(21(3)20-16)19(24)23-8-5-7-22(9-10-23)14-17-6-4-11-25-17/h4,6,11,13,15H,5,7-10,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCVTSDPNIKEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)N2CCCN(CC2)CC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6H-Dibenzo[b,d]pyran-6-one, 4-methyl-3-[(3-methylphenyl)methoxy]-](/img/structure/B5569065.png)
![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)

![1-isopentyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B5569088.png)
![N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide](/img/structure/B5569091.png)
![1-benzoyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B5569097.png)

![N'~1~,2-BIS[(2-FLUOROPHENYL)METHYLENE]-1-HYDRAZINECARBOTHIOHYDRAZIDE](/img/structure/B5569112.png)



![1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)

![4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5569163.png)
